NSC 266183
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Overview
Description
NSC 266183 is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a chloro, hydroxy, methyl, and phenyl substituent, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 266183 typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzamide with substituted benzaldehydes under acidic or basic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
NSC 266183 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with a carbonyl group.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 266183 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazolin-2-one: Lacks the chloro, methyl, and phenyl substituents.
6-chloro-4-hydroxyquinazolin-2-one: Lacks the methyl and phenyl substituents.
4-hydroxy-3-methylquinazolin-2-one: Lacks the chloro and phenyl substituents.
Uniqueness
NSC 266183 is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. The presence of the chloro, hydroxy, methyl, and phenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
CAS No. |
5900-48-1 |
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Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-3-methyl-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-18-14(19)17-13-8-7-11(16)9-12(13)15(18,20)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19) |
InChI Key |
AWSGAAUIGPHERF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC2=C(C1(C3=CC=CC=C3)O)C=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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